molecular formula C15H18F3NO4S B6502397 9-[3-(trifluoromethyl)benzenesulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1351613-05-2

9-[3-(trifluoromethyl)benzenesulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane

Cat. No.: B6502397
CAS No.: 1351613-05-2
M. Wt: 365.4 g/mol
InChI Key: CDOCKLWEFOWTPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the spirocyclic azaspiroketal family, characterized by a 1,5-dioxa-9-azaspiro[5.5]undecane core. The nitrogen atom at position 9 is substituted with a 3-(trifluoromethyl)benzenesulfonyl group, which confers unique electronic and steric properties. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the sulfonyl moiety contributes to strong hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

9-[3-(trifluoromethyl)phenyl]sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO4S/c16-15(17,18)12-3-1-4-13(11-12)24(20,21)19-7-5-14(6-8-19)22-9-2-10-23-14/h1,3-4,11H,2,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOCKLWEFOWTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[3-(trifluoromethyl)benzenesulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the trifluoromethyl and benzenesulfonyl groups. Common synthetic routes may involve:

    Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often utilizes trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Sulfonylation: The benzenesulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

9-[3-(trifluoromethyl)benzenesulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: The trifluoromethyl and benzenesulfonyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

9-[3-(trifluoromethyl)benzenesulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: Used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 9-[3-(trifluoromethyl)benzenesulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity to target proteins, while the spirocyclic structure provides stability and rigidity. These properties enable the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

9-Benzyl Derivatives
  • Example : 9-Benzyl-3-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane (CAS 40256-27-7)
    • Key Differences : The benzyl group lacks the electron-withdrawing sulfonyl moiety, reducing polarity and receptor-binding affinity compared to the trifluoromethylbenzenesulfonyl analog.
    • Activity : Demonstrated efficacy in reducing binge eating behaviors in rodent models at 3–7 mg/kg, suggesting sigma receptor antagonism .
Sulfonyl-Modified Derivatives
  • Example : 9-[(4-Methoxyphenyl)sulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane (CAS 4066-17-5)
    • Key Differences : The methoxy group (-OCH₃) is electron-donating, contrasting with the electron-withdrawing -CF₃ group. This alters electronic density on the aromatic ring, impacting target interactions .
Anti-mycobacterial Mannich Bases
  • Example : Indolyl Mannich bases with 1,5-dioxa-9-azaspiro[5.5]undecane R2 groups
    • Key Differences : The n-octyl side chain in these analogs enhances lipophilicity, critical for anti-mycobacterial activity (MIC₅₀ = 0.3–0.7 μM). Replacing -CF₃ with bulkier substituents (e.g., benzyloxypropyl) reduces potency .

Pharmacological and Physicochemical Comparisons

Table 1: Activity and Properties of Selected Analogs
Compound Substituent(s) Biological Activity Log P (Predicted) Key Reference
Target Compound 3-(Trifluoromethyl)benzenesulfonyl Sigma receptor antagonism (presumed) ~3.5*
9-Benzyl-3-phenyl analog Benzyl, phenyl Binge eating reduction (3–7 mg/kg) ~2.8
9-[(4-Methoxyphenyl)sulfonyl] analog 4-Methoxyphenylsulfonyl Not reported ~2.2
Indolyl Mannich base (n-octyl) n-Octyl, 6-methoxyindole Anti-mycobacterial (MIC₅₀ = 0.3 μM) ~5.0

*Estimated based on structural similarity.

Key Observations:
  • Lipophilicity : The trifluoromethylbenzenesulfonyl group balances lipophilicity (Log P ~3.5), optimizing membrane permeability without excessive hydrophobicity.
  • Receptor Binding : Sulfonyl groups enhance sigma receptor affinity, while benzyl derivatives rely on hydrophobic interactions .
  • Metabolic Stability : The -CF₃ group resists oxidative metabolism compared to methoxy or benzyl substituents .

Ring-Size and Heteroatom Variations

6/5 vs. 6/6 Spiro-Rings
  • 1,4-Dioxa-8-azaspiro[4.5]decane (6/5 ring) : Smaller ring size reduces conformational flexibility, lowering anti-mycobacterial potency (MIC₅₀ = 1.2 μM) compared to the 6/6 spiro[5.5]undecane analog (MIC₅₀ = 0.3 μM) .
  • 3,9-Diaza-spiro[5.5]undecane : Dual nitrogen atoms enable dual neurotransmitter reuptake inhibition, differing from the single nitrogen in the target compound .

Biological Activity

The compound 9-[3-(trifluoromethyl)benzenesulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane (CAS No. 1351613-05-2) is a member of the spirocyclic class of compounds, which has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including antibacterial and anticancer properties, as well as insights from recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H18F3NO4SC_{15}H_{18}F_3NO_4S, with a molecular weight of approximately 365.37 g/mol. The presence of the trifluoromethyl and sulfonyl groups is significant as these functional groups often enhance biological activity by influencing lipophilicity and electronic properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds with similar structural features. For instance, a series of urea derivatives containing sulfonyl groups were tested against various bacterial strains, demonstrating significant antibacterial properties. The minimum inhibitory concentrations (MICs) for some derivatives were as low as 4.88 µg/mL against Bacillus mycoides, Escherichia coli, and Candida albicans . Although specific data for this compound is limited, its structural similarity to these effective compounds suggests potential antibacterial activity.

Anticancer Activity

The anticancer properties of this compound have been investigated in relation to its effect on various human cancer cell lines. In a study examining similar spirocyclic compounds, several derivatives showed IC50 values better than that of Doxorubicin, a standard chemotherapy drug. For example, compounds with similar structures exhibited IC50 values ranging from 17.8 to 44.4 µM against cancer cell lines such as A549 and HCT116 .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)Reference Drug IC50 (Doxorubicin)
Compound 7PACA244.452.1
Compound 8PACA222.452.1
Compound 9HCT11617.852.1
Compound 9HePG212.452.1
Compound 9HOS17.652.1

The mechanism through which these compounds exert their biological effects often involves modulation of key cellular pathways. For instance, treatment with certain derivatives led to the down-regulation of genes such as PALB2 , BRCA1 , and BRCA2 in specific cancer cell lines, indicating a potential pathway for inducing apoptosis in malignant cells . Additionally, molecular docking studies suggest that these compounds may inhibit critical enzymes involved in bacterial survival and cancer cell proliferation.

Case Study: GABAAR Modulation

A study involving structurally related compounds demonstrated that they act as antagonists at the gamma-aminobutyric acid type A receptor (GABAAR). This interaction could potentially influence immune responses and inflammation, which are relevant in both cancer progression and infection control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.